Tetrakis(4-bromophenyl)silane

Description

Historical Context and Evolution of Organosilicon Chemistry

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, traces its origins to the 19th century. wikipedia.org A pivotal moment occurred in 1863 when French chemist Charles Friedel and his American counterpart, James Crafts, first synthesized an organochlorosilane compound. wikipedia.orgiust.ac.ir In the same year, they successfully prepared tetraethylsilane (B1293383) by reacting tetrachlorosilane (B154696) with diethylzinc, marking the formal beginning of organosilicon chemistry. wikipedia.orgacs.org Prior to this, only inorganic silicon compounds, such as those found in ceramics and glass, were known. sbfchem.com

The early 20th century saw significant advancements led by Frederic S. Kipping, who pioneered extensive research into organosilicon compounds. wikipedia.orgwikipedia.org Kipping utilized Grignard reagents to synthesize various alkylsilanes and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.org He also coined the term "silicone" in 1904. wikipedia.org This foundational period, lasting over three decades, was characterized by the synthesis of numerous simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com

A major industrial breakthrough came in 1945 when Eugene G. Rochow developed the "Direct Process" (also known as the Müller-Rochow process). wikipedia.orgiust.ac.ir This method for producing organosilicon compounds by directly synthesizing them from silicon became a cornerstone of the burgeoning silicones industry. acs.orgiust.ac.ir After 1940, chemists began to recognize the vast application potential of polymeric organosilicon compounds, leading to the development of silicone resins, coatings, and other polyorganosiloxane products that found widespread use in aviation, electronics, and construction. sbfchem.com

Significance of Organosilicon Compounds as Building Blocks in Advanced Materials

Organosilicon compounds are a fascinating and versatile class of molecules that serve as crucial building blocks in the design and synthesis of advanced materials. iust.ac.iriust.ac.irbohrium.com Their significance stems from the unique properties imparted by the silicon-carbon bond, such as high thermal stability, chemical inertness, flexibility, and hydrophobicity. iust.ac.iriust.ac.ircfsilicones.com This versatility allows for the creation of a wide array of organosilicon molecules, including silanes, siloxanes, and silsesquioxanes. iust.ac.iriust.ac.ir

These compounds are integral to numerous fields. iust.ac.ir In materials science, they are used to create coatings, adhesives, and sealants with desirable properties like water repellency and thermal resistance. iust.ac.iriust.ac.ir The electronics industry employs them as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.iriust.ac.ir Furthermore, their biocompatibility makes them valuable in medicine and biotechnology for applications such as drug delivery systems, medical implants, and prosthetics. iust.ac.irzmsilane.com The ongoing research into organosilicon chemistry aims to unlock new opportunities for developing innovative materials with enhanced performance and functionality for a sustainable future. iust.ac.ircfsilicones.com

Tetrakis(4-bromophenyl)silane as a Key Tetrahedral Core in Molecular Design and Construction

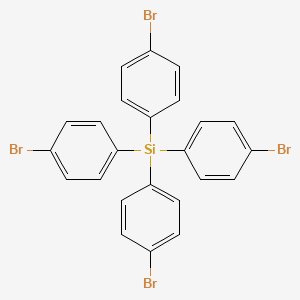

Within the vast family of organosilicon compounds, this compound stands out as a critical tetrahedral building block for molecular construction. grafiati.comcdnsciencepub.com Its rigid, three-dimensional tetrahedral geometry is fundamental to its role as a core unit in the synthesis of complex, porous materials. This compound serves as a valuable precursor for creating intricate molecular architectures. grafiati.comcdnsciencepub.com

The synthesis of this compound is typically achieved through a one-step reaction from silicon tetrachloride. rsc.org Its chemical properties are well-defined, making it a reliable starting material for further chemical transformations.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₆Br₄Si |

| Molecular Weight | 652.09 g/mol |

| Appearance | White powder |

| CAS Number | 18733-98-7 |

| InChI Key | VHVUXJWGYUSRIA-UHFFFAOYSA-N |

Source: sigmaaldrich.com

Research has extensively demonstrated the utility of this compound in creating advanced functional materials. The four bromine atoms on the phenyl rings act as reactive sites for various cross-coupling reactions, enabling the construction of extended three-dimensional networks.

Table 2: Research Findings on the Application of this compound

| Application Area | Description of Research Findings |

|---|---|

| Porous Aromatic Frameworks (PAFs) | This compound is used as a tetrahedral monomer in Yamamoto-type coupling reactions to form Porous Aromatic Frameworks (PAFs), such as PAF-3 (also known as PPN-4). These materials exhibit exceptionally high surface areas, making them suitable for gas adsorption and storage. rsc.org |

| Porous Organic Polymers (POPs) | It serves as a monomer in Heck coupling reactions with compounds like 1,1′-divinylferrocene to synthesize novel ferrocene-containing porous organic polymers (FPOPs). nih.govmdpi.commdpi.com These polymers show high thermal stability and moderate porosity, with promising applications in CO₂ capture due to the high affinity of the ferrocene (B1249389) units for carbon dioxide. nih.govmdpi.com |

| Organic Light-Emitting Materials | The compound is used in the synthesis of new cross-linked polymers for potential use as organic light-emitting materials in OLEDs. scientific.net |

| Precursor for Functional Derivatives | It is a key starting material for synthesizing other functionalized tetrahedral molecules. For instance, it can be converted to tetrakis(4-phenylboronic acid)silane, a monomer used in the synthesis of 3D covalent organic frameworks (COFs). researchgate.net It is also a precursor for other derivatives like tetrakis(4-iodophenyl)silane and tetrakis[(4-hydroxymethyl)phenyl]silane. grafiati.comcdnsciencepub.com |

The defined tetrahedral structure of this compound ensures that the resulting polymers and frameworks have predictable and highly ordered porous structures, which is crucial for applications in gas separation, catalysis, and sensing.

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(4-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUXJWGYUSRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508256 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-98-7 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrakis 4 Bromophenyl Silane

Strategies for Carbon-Silicon Bond Formation

The primary challenge in synthesizing tetrakis(4-bromophenyl)silane lies in the formation of four stable carbon-silicon bonds. The most common and effective strategies involve the reaction of a silicon electrophile with a potent carbon nucleophile, typically an organolithium or Grignard reagent.

Lithiation-Mediated Coupling Reactions with Silicon Precursors

A prevalent method for synthesizing this compound involves the lithiation of a suitable brominated aromatic compound followed by reaction with a silicon precursor. rsc.orgresearchgate.netscirp.org In a frequently cited procedure, 1,4-dibromobenzene (B42075) is treated with n-butyllithium at low temperatures to generate 4-bromophenyllithium. rsc.org This in-situ generated organolithium reagent then reacts with a silicon precursor to form the desired product.

Another approach utilizes 1-bromo-4-iodobenzene (B50087), where the greater reactivity of the carbon-iodine bond allows for selective lithiation. researchgate.netscirp.org The resulting aryllithium species is then coupled with a silicon precursor.

Reactions of Silicon Halides with Aryllithium Reagents

A direct and widely employed method for the synthesis of this compound is the reaction of silicon tetrachloride (SiCl4) with a pre-formed or in-situ generated aryllithium reagent. rsc.org This reaction is typically a one-step process where the highly reactive aryllithium species displaces the chloride ions on the silicon tetrachloride core, forming the tetra-substituted silane (B1218182). The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the reactive organometallic intermediates. rsc.org

In a representative synthesis, 1,4-dibromobenzene is dissolved in diethyl ether and cooled to a low temperature, typically -50°C. A solution of n-butyllithium in hexane (B92381) is then added dropwise to effect the lithium-halogen exchange, forming 4-bromophenyllithium. rsc.org Following this, silicon tetrachloride is added to the reaction mixture, which is then allowed to warm to room temperature to complete the substitution. rsc.org

An alternative silicon precursor that has been used is tetraethyl orthosilicate (B98303) (TEOS). researchgate.netscirp.org In this variation, 1-bromo-4-iodobenzene is lithiated in anhydrous THF, and the subsequent reaction with TEOS yields this compound. researchgate.netscirp.org

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for obtaining high yields and purity, which is particularly important for its use in polymerization reactions where monomer purity is critical. rsc.org Key parameters that are often adjusted include the choice of solvent, reaction temperature, and purification method.

For the lithiation reaction, maintaining a low temperature (e.g., -78°C to -10°C) is essential to minimize side reactions. rsc.org The choice of solvent can also influence the reaction; anhydrous THF or diethyl ether are commonly used to stabilize the reactive intermediates.

Purification is a critical step for obtaining high-purity this compound. Recrystallization from solvents like dichloromethane (B109758) has been shown to be effective in affording a colorless solid product with high purity. rsc.org For gram-scale synthesis, modifications to previously reported protocols, such as using 1-bromo-4-iodobenzene and tetraethyl orthosilicate, have been implemented, resulting in a 60% yield after recrystallization. researchgate.netscirp.org In one optimized procedure using 1,4-dibromobenzene and silicon tetrachloride, a high yield of 93.0% was achieved after double recrystallization from dichloromethane. rsc.org

| Starting Material | Silicon Precursor | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Silicon Tetrachloride (SiCl4) | Ether | Lithiation at -50°C, reaction at -10°C to 25°C, double recrystallization from CH2Cl2 | 93.0% | rsc.org |

| 1-Bromo-4-iodobenzene | Tetraethyl Orthosilicate (TEOS) | Anhydrous THF | Litiation followed by treatment with TEOS, recrystallization | 60% | researchgate.netscirp.org |

Considerations for Gram-Scale and Industrial Synthesis

Scaling up the synthesis of this compound from laboratory to gram-scale or industrial production requires careful consideration of several factors to maintain efficiency, safety, and cost-effectiveness. The successful multi-gram synthesis is a prerequisite for producing larger quantities of derived materials, such as porous polymer networks. researchgate.netscirp.org

One of the primary challenges in large-scale synthesis is the management of highly reactive reagents like n-butyllithium, which is pyrophoric. The use of specialized equipment and adherence to strict safety protocols are essential. Temperature control during the exothermic lithiation and coupling steps is also more challenging on a larger scale and requires efficient cooling systems to prevent side reactions and ensure product quality.

The choice of starting materials and reagents can also impact the feasibility of industrial-scale production. While methods using 1-bromo-4-iodobenzene have been successful on the gram scale, the relative cost and availability of this starting material compared to 1,4-dibromobenzene may be a consideration for larger-scale syntheses. researchgate.netscirp.org Similarly, while silicon tetrachloride is an effective reagent, its handling and reactivity require careful management. rsc.org

Purification at a larger scale may necessitate alternative methods to simple laboratory recrystallization. Techniques such as fractional crystallization or the use of automated chromatography systems might be required to achieve the high purity needed for subsequent applications. The development of robust and scalable purification protocols is a key aspect of transitioning to industrial production.

Chemical Transformation and Derivatization Strategies of Tetrakis 4 Bromophenyl Silane

Metal-Catalyzed Cross-Coupling Reactions

The bromine-substituted phenyl rings of tetrakis(4-bromophenyl)silane are amenable to various metal-catalyzed cross-coupling reactions, which are fundamental in creating new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of advanced materials with tailored properties.

Suzuki Cross-Coupling for Functionalized Silanes

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is employed to introduce new aryl or vinyl groups, leading to the formation of functionalized silanes with applications in materials science. researchgate.netmdpi.commdpi.comacademie-sciences.fr For instance, the reaction of this compound with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, yields tetra-arylated silane (B1218182) derivatives. mdpi.commdpi.com This methodology has been used to synthesize novel tetrahedral silicon-centered cyano-functionalized silanes, which exhibit high thermal stability and fluorescence. researchgate.net

The reaction conditions for Suzuki coupling can be optimized to achieve high yields. For example, using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) has proven effective. mdpi.com This approach has been successful in creating a variety of functionalized N-(4-bromophenyl)furan-2-carboxamides by coupling with different aryl and heteroaryl boronic acids. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| N-(4-bromophenyl) furan-2-carboxamide | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Functionalized N-aryl/heteroaryl furan-2-carboxamides | 32-83 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |

| Tetrakis(4-bromophenyl) silane | 4-cyanophenylboronic acid | Not specified | Not specified | Not specified | Tetra(4-cyandiphenyl) silane | Not specified | researchgate.net |

Heck Coupling in the Synthesis of Porous Organic Polymers

The Heck coupling reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, has been instrumental in synthesizing porous organic polymers (POPs) from this compound. mdpi.comresearchgate.net These materials are characterized by high thermal stability and moderate porosity, making them suitable for applications such as gas sorption. mdpi.com

A notable example is the synthesis of ferrocene-containing porous organic polymers (FPOPs). mdpi.comresearchgate.net In a typical reaction, this compound is coupled with 1,1'-divinylferrocene using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent like DMF at elevated temperatures. mdpi.com The resulting polymer, FPOP-1, exhibits a Brunauer-Emmer-Teller (BET) surface area of 499 m² g⁻¹. mdpi.comresearchgate.net

Table 2: Synthesis of Porous Organic Polymers via Heck Coupling

| Monomer 1 | Monomer 2 | Catalyst | Base | Solvent | Temperature (°C) | Polymer | BET Surface Area (m²/g) | Reference |

| This compound | 1,1'-divinylferrocene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | FPOP-1 | 499 | mdpi.comresearchgate.net |

| Tetrakis(4-vinylbenzyl)silane | Brominated distyrylpyridine | Not specified | Not specified | Not specified | Not specified | CPP | Good porosity | sioc-journal.cn |

Sonogashira-Hagihara Coupling for Conjugated Microporous Systems

The Sonogashira-Hagihara coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a key strategy for creating conjugated microporous polymers (CMPs) from this compound. rsc.orgmdpi.comsemanticscholar.org These materials are of interest due to their extended π-conjugation and porous nature.

For example, ferrocene-containing porous organic polymers have been synthesized through the Sonogashira-Hagihara coupling of 1,1'-diethynylferrocene with this compound. researchgate.net The resulting polymer, FPOP-2, demonstrated a high BET surface area of up to 954 m² g⁻¹, indicating that the tetrahedral silicon core is beneficial for enhancing porosity. researchgate.net This reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base.

In other work, micro- and ultra-microporous frameworks have been synthesized by coupling six/eight-arm bromophenyl adamantane-based building blocks with alkyne-type monomers via the Sonogashira–Hagihara reaction, resulting in materials with BET surface areas in the range of 395–488 m² g⁻¹. mdpi.comsemanticscholar.org

Yamamoto-Type Ullmann Coupling in Framework Construction

Yamamoto-type Ullmann coupling, a homocoupling reaction of aryl halides, is a powerful method for constructing robust porous aromatic frameworks (PAFs). rsc.orgchinesechemsoc.orgcsic.es When applied to this compound, this reaction leads to the formation of a highly cross-linked, three-dimensional network. rsc.orgchinesechemsoc.org

The resulting polymer, often referred to as PAF-3 or PPN-4, can exhibit exceptionally high surface areas. rsc.orgchinesechemsoc.org For instance, the self-condensation of this compound via Yamamoto coupling has been reported to produce a network with a BET surface area of 6461 m² g⁻¹. mdpi.comsemanticscholar.org The reaction is typically carried out using a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in a solvent like DMF at around 80°C. rsc.org This method has been shown to be effective for creating materials with high thermal and hydrothermal stability. rsc.orgcsic.es

Nucleophilic Substitution and Other Transformations on Aryl Bromide Moieties

Beyond cross-coupling reactions, the aryl bromide groups of this compound can undergo other transformations, such as nucleophilic substitution, to introduce different functional groups.

Formation of Hydroxyphenyl and Hydroxymethyl Derivatives

The bromine atoms on this compound can be converted to hydroxyl groups to form tetrakis(4-hydroxyphenyl)silane. rsc.orggrafiati.comresearchgate.netcdnsciencepub.com This transformation is typically achieved through a multi-step process. First, the aryl bromide is reacted with n-butyllithium at low temperatures to form a lithium-halogen exchange. rsc.org This organolithium intermediate is then reacted with a borate (B1201080) ester, such as triisopropyl borate, followed by oxidative workup with hydrogen peroxide and a base to yield the corresponding phenol. rsc.org

Tetrakis(4-hydroxyphenyl)silane is a valuable precursor for further derivatization. grafiati.comresearchgate.netcdnsciencepub.com For example, it can be reacted to form tetrakis[(4-hydroxymethyl)phenyl]silane. grafiati.comresearchgate.netcdnsciencepub.com These derivatives serve as building blocks for constructing more complex molecular architectures. grafiati.comresearchgate.netcdnsciencepub.com

Synthesis of Thiophenol and Boronic Acid Functionalized Silanes

The transformation of this compound into more complex functionalized molecules is a key strategy for its use in advanced materials. The bromo-functional groups serve as versatile handles for introducing other moieties, such as thiols and boronic acids, thereby creating valuable building blocks for supramolecular chemistry and polymer synthesis.

An analogous procedure for the synthesis of tetrakis(4-phenylboronic acid)silane from this compound involves a halogen-lithium exchange followed by reaction with a boron-containing electrophile. researchgate.net This method treats this compound with butyllithium (B86547) at low temperatures, followed by the addition of an electrophile like triisopropyl borate, and subsequent hydrolysis with aqueous acid to yield the desired tetrakis(4-phenylboronic acid)silane. researchgate.net A similar reaction pathway is the conversion of this compound to tetrakis(4-hydroxyphenyl)silane, which also utilizes a lithium-halogen exchange with n-butyllithium, followed by reaction with triisopropyl borate. rsc.org

For the synthesis of thiophenol derivatives, a method analogous to the preparation of tetrakis-(thiophenol)methane can be applied. researchgate.net This would involve a two-step process starting from this compound. The first step is a nucleophilic substitution reaction, followed by a reduction to yield the final tetrakis(4-thiophenol)silane. researchgate.net

Table 1: Synthesis of Functionalized Silanes from this compound

| Target Compound | Reagents | Reaction Steps | Reference |

|---|---|---|---|

| Tetrakis(4-phenylboronic acid)silane | 1. Butyllithium2. Triisopropyl borate [B(O-i-Pr)₃]3. Aqueous HCl | 1. Halogen-lithium exchange at -78°C in THF2. Addition of electrophile3. Hydrolysis | researchgate.net |

| Tetrakis(4-hydroxyphenyl)silane | 1. n-Butyllithium2. Triisopropyl borate [B(O-i-Pr)₃]3. H₂O₂ / NaOH | 1. Halogen-lithium exchange at -78°C in THF2. Addition of electrophile3. Oxidation | rsc.org |

| Tetrakis(4-thiophenol)silane | 1. Nucleophilic sulfur source2. Reducing agent | 1. Nucleophilic substitution2. Reduction | researchgate.net |

Strategic Modification for Tunable Molecular Architectures

The rigid, tetrahedral geometry of this compound makes it an exceptional building block for the construction of complex, three-dimensional molecular architectures. cdnsciencepub.com Strategic modifications of this core structure are employed to create materials with tailored properties, particularly porous organic polymers (POPs) and porous aromatic frameworks (PAFs) with high thermal stability and specific surface areas for applications like gas storage. nih.govrsc.org

A primary strategy involves using this compound as a monomer in polymerization reactions. Palladium-catalyzed cross-coupling reactions are frequently utilized. For instance, Heck coupling reactions with monomers like 1,1'-divinylferrocene lead to the formation of ferrocene-containing porous organic polymers (FPOPs). nih.govmdpi.com These materials exhibit high thermal stability and significant porosity, making them suitable for CO₂ capture. nih.govmdpi.com

Yamamoto-type Ullmann coupling is another powerful method for creating porous frameworks. The homocoupling of this compound results in the formation of PAF-3 (also known as PPN-4), a porous aromatic framework with a very high surface area. rsc.orgchinesechemsoc.org The properties of these materials can be tuned by altering the reaction conditions. For example, conducting the Yamamoto coupling at room temperature instead of 80°C has been shown to produce materials with higher molecular weight and, consequently, a larger surface area. rsc.org

Further tuning of the molecular architecture can be achieved by modifying the core of the tetrahedral monomer or by copolymerization. Researchers have replaced the central silicon atom with germanium or an adamantane (B196018) core to synthesize analogous porous polymer networks (PPNs) with different properties. rsc.orgthe-innovation.org Additionally, copolymerizing this compound with other monomers, such as the triangular building block tris(4-bromophenyl)amine, allows for the creation of copolymerized POFs (C-POFs) with adjustable surface areas and gas adsorption characteristics. the-innovation.org The length of the monomer can also influence the final structure; for example, using tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, a longer analogue, can result in lower porosity due to greater interpenetration in the resulting network. mdpi.com

Table 2: Strategic Modifications of this compound for Tunable Architectures

| Modification Strategy | Key Monomers/Reagents | Resulting Architecture | Key Properties | Reference(s) |

|---|---|---|---|---|

| Heck Coupling | 1,1'-divinylferrocene, Pd(PPh₃)₄ | Ferrocene-based Porous Organic Polymer (FPOP-1) | High thermal stability, moderate porosity, CO₂ sorption | nih.gov, mdpi.com |

| Yamamoto Homocoupling | Ni(COD)₂, 2,2'-bipyridyl | Porous Aromatic Framework (PAF-3 / PPN-4) | High surface area, thermal and hydrothermal stability | rsc.org, chinesechemsoc.org |

| Central Atom Substitution | Tetrakis(4-bromophenyl)germane, Tetrakis(4-bromophenyl)admantane | Porous Polymer Networks (PPNs) | Varied surface areas and properties | the-innovation.org, rsc.org |

| Copolymerization | Tris(4-bromophenyl)amine | Copolymerized Porous Organic Frameworks (C-POFs) | Tunable surface area and gas adsorption | the-innovation.org |

| Linker Elongation | Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | Porous Organic Polymer (FPOP-2) | Lower porosity due to interpenetration | mdpi.com |

Applications of Tetrakis 4 Bromophenyl Silane in Advanced Materials Science

Porous Organic Polymers (POPs) and Conjugated Microporous Polymers (CMPs)

Porous organic polymers (POPs) and conjugated microporous polymers (CMPs) are classes of materials characterized by their high surface area, tunable porosity, and robust structures. These properties make them suitable for a wide range of applications, including gas storage and separation.

Role as a Monomer in Constructing Porous Networks

Tetrakis(4-bromophenyl)silane serves as a crucial monomer in the construction of porous networks. researchgate.net Its tetrahedral geometry and four reactive sites enable the formation of highly cross-linked, three-dimensional polymer structures. Various polymerization techniques, such as Yamamoto coupling, Sonogashira-Hagihara coupling, and Heck reactions, are employed to link these monomers into extended networks. mdpi.comresearchgate.netscirp.org For instance, the Yamamoto polymerization of this compound can produce porous polymer networks (PPNs) with exceptionally high surface areas. scirp.org Similarly, it can be copolymerized with other monomers, such as thiophene-based units, to create microporous polymer networks. acs.org The resulting polymers often exhibit good thermal stability and significant porosity, making them promising materials for various applications. mdpi.comgoogle.com

Ferrocene-Containing Porous Organic Polymers for Gas Sorption

The integration of ferrocene (B1249389) units into porous organic polymers synthesized from this compound has been explored to enhance their gas sorption properties. mdpi.comresearchgate.net Ferrocene is an organometallic compound that can improve the affinity of the polymer network for certain gases, such as carbon dioxide. msrjournal.com

In one study, two novel ferrocene-containing porous organic polymers, FPOP-1 and FPOP-2, were synthesized via Heck reactions of 1,1′-divinylferrocene with this compound and a related silicon-centered monomer. mdpi.com The resulting polymers demonstrated high thermal stability and moderate porosity. mdpi.com FPOP-1, derived from this compound, exhibited a BET surface area of 499 m² g⁻¹ and a total pore volume of 0.43 cm³ g⁻¹. mdpi.com These materials showed promising CO2 capacities, which are comparable to or higher than many other porous polymers, even those with larger surface areas. mdpi.com The high isosteric heats of adsorption, up to 32.9 kJ mol⁻¹, indicate a strong affinity between the polymer network and CO2, which is attributed to the presence of the ferrocene units. mdpi.com

Another approach involved the Sonogashira-Hagihara coupling of 1,1′-diethynylferrocene with this compound to produce FPOP-2. researchgate.net This polymer displayed a high BET surface area of up to 954 m² g⁻¹ and showed significant CO2 and H2 uptake capacities. researchgate.net These findings underscore the benefit of incorporating both tetrahedral silicon-centered units and ferrocene to create materials with enhanced gas sorption capabilities. researchgate.net

| Polymer | Monomers | Polymerization | BET Surface Area (m²/g) | CO2 Uptake (273 K, 1 bar) | H2 Uptake (77 K, 1 bar) |

| FPOP-1 | 1,1′-divinylferrocene + this compound | Heck Coupling | 499 mdpi.com | 1.16 mmol/g mdpi.com | Not Reported |

| FPOP-2 | 1,1′-diethynylferrocene + this compound | Sonogashira-Hagihara | 954 researchgate.net | 1.44 mmol/g researchgate.net | 7 mmol/g researchgate.net |

Integration with Stereocontorted Building Blocks for Tailored Pore Structures

To further control and tailor the pore structures of POPs, this compound has been copolymerized with stereocontorted building blocks. researchgate.net One such building block is 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF). The Sonogashira–Hagihara coupling reaction between this compound and TESF results in a novel porous organic polymer, designated as POP-1. researchgate.net This material exhibits a high BET surface area of up to 983 m² g⁻¹ and a total pore volume of up to 0.81 cm³ g⁻¹. researchgate.net The use of such contorted comonomers helps to create a more complex and well-defined porous architecture within the final material.

Applications in Optoelectronic and Energy Materials

Beyond its use in porous polymers, this compound is also a valuable precursor for materials used in optoelectronic and energy applications, particularly in the field of solar cells.

Development of Hole Transport Materials for Perovskite Solar Cells

This compound serves as an intermediate in the synthesis of hole transport materials (HTMs) for perovskite solar cells. scientificlabs.co.ukcenmed.comsigmaaldrich.com These HTMs are crucial components that facilitate the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. Materials derived from a silicon core, originating from precursors like this compound, have shown performance that can compete with the commonly used HTM, Spiro-MeOTAD, in terms of both efficiency and stability in perovskite solar cells. scientificlabs.co.uksigmaaldrich.com The tetrahedral structure of the silicon core provides a good scaffold for creating three-dimensional HTMs with desirable electronic properties and morphological stability.

Materials for Carbon Dioxide Capture and Storage

The tetrahedral geometry and chemical reactivity of this compound make it an excellent monomer for creating porous polymer networks (PPNs) with high surface areas and significant potential for carbon dioxide (CO₂) capture and storage. The bromine functional groups can be readily used in various cross-coupling reactions to build robust, three-dimensional frameworks.

One notable example is the synthesis of Porous Polymer Network-4 (PPN-4), also known as PAF-3, through the Yamamoto homocoupling of this compound. rsc.org This process results in a material with an exceptionally high Brunauer–Emmett–Teller (BET) surface area, recorded up to 6461 m² g⁻¹. mdpi.com Such a high surface area provides a vast number of sites for gas adsorption. PPNs derived from this compound have demonstrated considerable CO₂ storage capacities. rsc.orgscribd.com

Furthermore, this compound is utilized as a precursor in the synthesis of novel ferrocene-containing porous organic polymers (FPOPs). nih.govmdpi.com For instance, FPOP-1 is synthesized via a Heck coupling reaction between this compound and 1,1'-divinylferrocene. nih.govmdpi.com The resulting polymer, FPOP-1, exhibits a moderate BET surface area of 499 m² g⁻¹ and a total pore volume of 0.43 cm³ g⁻¹. nih.govmdpi.com This material shows a CO₂ uptake of 1.16 mmol g⁻¹ (5.10 wt%) at 273 K and 1.0 bar. mdpi.com The presence of ferrocene units in the polymer network contributes to a high isosteric heat of adsorption (up to 32.9 kJ mol⁻¹), indicating a strong affinity between the polymer and CO₂ molecules, making these materials promising candidates for CO₂ capture. nih.govresearchgate.net

Another synthetic strategy involves the Sonogashira-Hagihara coupling of this compound with 1,1′-diethynylferrocene to produce FPOP-2. researchgate.net This polymer displays an even higher BET surface area of up to 954 m² g⁻¹ and demonstrates a CO₂ uptake of 1.44 mmol g⁻¹ (6.3 wt%) at 273 K and 1.0 bar. researchgate.net These findings underscore the versatility of this compound in creating diverse porous materials tailored for gas capture applications.

| Polymer Name | Synthetic Route | Co-monomer | BET Surface Area (m² g⁻¹) | CO₂ Uptake (mmol g⁻¹) | Conditions | Reference |

|---|---|---|---|---|---|---|

| FPOP-1 | Heck Coupling | 1,1′-Divinylferrocene | 499 | 1.16 | 273 K, 1.0 bar | mdpi.com |

| FPOP-2 | Sonogashira-Hagihara Coupling | 1,1′-Diethynylferrocene | 954 | 1.44 | 273 K, 1.0 bar | researchgate.net |

| PPN-4 (PAF-3) | Yamamoto Homocoupling | N/A | 6461 | N/A | N/A | mdpi.com |

Design of Supramolecular Architectures and Framework Materials

The well-defined tetrahedral geometry of this compound makes it a valuable building block, or "tecton," for the rational design and construction of supramolecular architectures and extended framework materials. cdnsciencepub.com Its rigid core ensures the persistence of porous structures, a critical feature for applications in materials science. researchgate.net

Construction of Coordination Polymers and Covalent Organic Frameworks from Derived Ligands

The bromine atoms on this compound can be chemically transformed into various coordinating functional groups, such as carboxylic acids or dihydroxyboryl groups, creating versatile ligands for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govfrontiersin.org These derived ligands retain the core tetrahedral geometry, which directs the formation of highly ordered, three-dimensional networks.

A key derivative, tetrakis(4-carboxyphenyl)silane (B3075037) (H₄TCPS), has been successfully employed to construct a novel zirconium-based MOF (Zr-MOF). nih.govrsc.org This framework, with the formula Zr₆(μ₃-O)₄(μ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄, exhibits a (4,8)-connected network with flu topology. nih.gov The resulting material possesses a BET surface area of 1402 m² g⁻¹ and demonstrates high storage capacities for H₂, CH₄, and CO₂ after activation. nih.gov The use of a silicon-centered ligand, as opposed to a carbon-centered one, influences the final structure and properties of the MOF. rsc.org

Similarly, another derivative, tetra(4-dihydroxyborylphenyl)silane, is used to build 3D COFs through a self-condensation reaction. frontiersin.orgcsic.es This approach led to the synthesis of COF-103, a crystalline framework with an exceptionally high BET surface area of 4210 m² g⁻¹. frontiersin.org The tetrahedral silane-based building block is crucial for forming the targeted diamond-like network structures of these COFs. csic.es These examples highlight how functionalized derivatives of this compound serve as foundational components for creating advanced crystalline framework materials with predictable topologies and high porosity.

| Framework Name | Framework Type | Derived Ligand | Key Feature | BET Surface Area (m² g⁻¹) | Reference |

|---|---|---|---|---|---|

| Zr-MOF (NNU-28) | MOF | Tetrakis(4-carboxyphenyl)silane (H₄TCPS) | (4,8)-connected flu topology | 1402 | nih.gov |

| COF-103 | COF | Tetra(4-dihydroxyborylphenyl)silane | 3D crystalline network | 4210 | frontiersin.org |

Advanced Spectroscopic Characterization and Structural Analysis of Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of both the monomer and its derived materials, offering detailed information about the local chemical environment of specific nuclei.

Solid-state NMR, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is crucial for confirming the incorporation and bonding environment of the silicon centers within insoluble polymer networks. In the analysis of porous organic polymers (FPOP-1 and FPOP-2) synthesized via Heck reactions of 1,1′-divinylferrocene with tetrakis(4-bromophenyl)silane and its biphenyl (B1667301) analogue, solid-state ²⁹Si NMR provided direct evidence of the tetrahedral Si(p-C₆H₄)₄ units. mdpi.com The spectra for FPOP-1 and FPOP-2 displayed single peaks at -15.5 ppm and -15.1 ppm, respectively, confirming that the silicon atoms remained in their tetrahedral configuration and that no Si-C bond cleavage occurred during polymerization. mdpi.comresearchgate.net This is a significant finding, as Si-C bond cleavage can sometimes occur under basic reaction conditions. researchgate.net

Similarly, for porous organic frameworks synthesized through Yamamoto-type Ullmann cross-coupling, ²⁹Si MAS NMR is a key technique for structural determination. researchgate.net The chemical shifts observed in these solid-state NMR experiments are indicative of the successful formation of the polymer network around the central silicon atom. mdpi.comrsc.org

Table 1: Solid-State ²⁹Si NMR Data for Porous Organic Polymers

| Polymer | Monomer | ²⁹Si Chemical Shift (ppm) | Reference |

| FPOP-1 | This compound | -15.5 | mdpi.com |

| FPOP-2 | Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | -15.1 | mdpi.com |

This table showcases the solid-state ²⁹Si NMR chemical shifts for two different porous organic polymers, demonstrating the utility of this technique in confirming the structural integrity of the silicon core in the polymer network.

Solution-state NMR is routinely used to verify the purity and structure of this compound and related soluble intermediates. The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically shows two doublets in the aromatic region, corresponding to the protons on the bromophenyl groups. rsc.org For instance, one reported spectrum shows doublets at δ 7.53 ppm and δ 7.38 ppm. rsc.org ¹³C NMR spectroscopy further confirms the structure, with distinct signals for the different carbon environments in the molecule. rsc.org These techniques are also critical in characterizing precursors and derivatives, such as tris(4-bromophenyl)silane, where the Si-H proton gives a characteristic singlet in the ¹H NMR spectrum. acs.org

Table 2: Solution-State ¹H NMR Data for this compound

| Solvent | Proton Signals (ppm) | Reference |

| CDCl₃ | 7.53 (d, 8H), 7.38 (d, 8H) | rsc.org |

This table presents typical proton NMR chemical shifts for this compound, which are used to confirm its synthesis and purity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and chemical bonds present in a molecule. mdpi.comupi.edu The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key peaks include those associated with the vibrations of the phenyl rings and the Si-C bonds. For example, reported FT-IR data for this compound show characteristic peaks at 1377, 1066, and 1010 cm⁻¹. rsc.org When this monomer is used to create polymeric materials, FT-IR is essential for tracking the reaction. For instance, in the synthesis of porous organic polymers, the disappearance of bands related to the starting materials and the appearance of new bands confirm the formation of the polymer network. mdpi.comresearchgate.net The technique operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds, providing a molecular fingerprint. mdpi.com

Table 3: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment (Tentative) | Reference |

| 1377 | C-H bending / Aromatic ring modes | rsc.org |

| 1066 | Si-Phenyl stretching | rsc.org |

| 1010 | C-Br stretching / Aromatic ring modes | rsc.org |

This table highlights key vibrational frequencies from the FT-IR spectrum of this compound, which are indicative of its specific chemical bonds.

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are fundamental for determining the atomic and molecular arrangement in crystalline solids. carleton.edu They provide definitive information on crystal structure, phase purity, and the degree of crystallinity.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical method used to identify the crystalline phases of bulk materials. carleton.edu It is particularly valuable for characterizing porous organic polymers derived from this compound, which are often produced as microcrystalline powders. researchgate.netrsc.org The PXRD pattern provides a unique "fingerprint" for a given crystalline solid. americanpharmaceuticalreview.com For amorphous materials, PXRD patterns exhibit broad halos, while crystalline materials show sharp diffraction peaks. researchgate.net This technique is used to confirm the formation of new crystalline frameworks and to assess their structural integrity after synthesis and post-synthetic modifications. science.gov For example, the PXRD patterns of porous aromatic frameworks are used to confirm their structure and crystallinity. rsc.org

While obtaining single crystals of large polymeric networks is challenging, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of the monomer and its derivatives. acs.orgmdpi.com This technique has been used to determine the molecular structure of this compound, revealing a pseudo-tetrahedral geometry around the central silicon atom. acs.orgnih.gov The analysis provides exact bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing. For example, the average Si-aryl bond length in a related derivative was found to be 1.878(3) Å. acs.org This level of detail is crucial for understanding the supramolecular chemistry of these building blocks and for designing new materials with targeted properties. researchgate.net

Electron Microscopy for Morphological and Nanostructural Analysis (e.g., SEM)

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a critical technique for characterizing the morphology and nanostructure of materials derived from this compound. This analysis provides valuable insights into the surface topography, particle size, and shape of these materials, which are crucial for understanding their physical properties and potential applications.

Detailed research findings from the SEM analysis of various polymers synthesized using this compound as a monomer are presented below.

Two novel ferrocene-containing porous organic polymers, designated FPOP-1 and FPOP-2, were synthesized through the Heck coupling of 1,1′-divinylferrocene with this compound and tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, respectively. mdpi.com Field-emission scanning electron microscopy (FE-SEM) images revealed that both FPOP-1 and FPOP-2 are amorphous and consist of irregular spherical or bulk particles at the micrometer scale. mdpi.com

In another study, conjugated microporous polymers (CMPs), named P4SiF and P3SiF, were synthesized from fluorene (B118485) and tetraphenylsilane (B94826) units via a Suzuki coupling reaction in a water/toluene miniemulsion. semanticscholar.org this compound was utilized as a monomer in the synthesis of P4SiF. semanticscholar.org SEM images showed that both P4SiF and P3SiF nanoparticles have a homogeneous spherical morphology. semanticscholar.org The diameter of P4SiF nanoparticles ranged from 35 to 55 nm. semanticscholar.org

Furthermore, a three-dimensional silicon-diacetylene porous organic radical polymer (Si-DA) was prepared. chinesechemsoc.org SEM images of Si-DA indicated a morphology of irregular spherical particles. chinesechemsoc.org

The growth of porous aromatic frameworks (PAFs) on polymer brush surfaces has also been investigated. rsc.org In this work, PAF-1 powder formed in solution from the Ullmann coupling reaction of tetrakis(4-bromophenyl)methane (B171993) exhibited an amorphous spherical morphology, with particle sizes increasing from 330 nm to 2 µm as the reaction time was extended from 10 minutes to 48 hours. rsc.org

The following table summarizes the morphological characteristics of materials derived from this compound as observed through electron microscopy.

| Derived Material | Synthetic Method | Morphology | Particle Size | Citation |

| FPOP-1 | Heck Coupling | Irregular spherical or bulk particles | Micrometer scale | mdpi.com |

| P4SiF | Suzuki Coupling | Homogeneous spherical nanoparticles | 35 - 55 nm | semanticscholar.org |

| Si-DA | Eglinton Homocoupling | Irregular spherical particles | Not specified | chinesechemsoc.org |

| PAF-1 (in solution) | Ullmann Coupling | Amorphous spherical | 330 nm - 2 µm | rsc.org |

Computational and Theoretical Investigations of Tetrakis 4 Bromophenyl Silane and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity of Silicon Centers

Quantum chemical studies, such as those employing Density Functional Theory (DFT) or ab initio molecular orbital (MO) calculations, are fundamental to understanding the electronic nature of Tetrakis(4-bromophenyl)silane. mdpi.com These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and orbital energies.

The silicon center in this compound is tetravalent with a tetrahedral geometry. wikipedia.org The carbon-silicon bonds are longer and weaker than corresponding carbon-carbon bonds and are polarized towards the more electronegative carbon atom. wikipedia.org Computational studies can precisely quantify this polarization by calculating atomic charges. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the silicon atom, being less electronegative than carbon, is susceptible to nucleophilic attack. wikipedia.org

Key electronic properties that can be calculated include:

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting electronegative and electropositive regions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are attractive to nucleophiles or electrophiles.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the HOMO and LUMO are critical for understanding chemical reactivity, including reaction pathways and electronic transitions. mdpi.com

Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: This table is illustrative and does not represent published data.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and electronic excitation energy of the molecule. |

| Mulliken Charge on Si | +1.2 | Suggests a significant positive charge on the silicon atom, making it an electrophilic center. |

Modeling of Reaction Mechanisms and Transition States in Derivatization

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the derivatization of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.

For the derivatization of this compound, which could involve reactions at the bromine atoms or the silicon-carbon bonds, computational methods can:

Identify Transition State Structures: The transition state is the highest energy point along the reaction coordinate. Its geometry provides crucial information about the mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, in a hypothetical nucleophilic substitution reaction at the silicon center, computational modeling could track the approach of the nucleophile, the formation of a pentacoordinate silicon intermediate (a common feature in organosilicon chemistry), and the departure of the leaving group. mdpi.comwikipedia.org

Simulation of Molecular Geometry and Conformational Preferences

While the central silicon atom in this compound imposes a relatively rigid tetrahedral arrangement of the phenyl rings, the rotation of these rings around the silicon-carbon bonds allows for different conformations. Molecular mechanics and quantum chemical calculations can be used to explore these conformational preferences.

Simulations can determine:

The most stable conformation: By calculating the energy of different rotational isomers (rotamers), the lowest energy (most stable) geometry can be identified.

Rotational barriers: The energy required to rotate the phenyl rings can be calculated, providing insight into the molecule's flexibility at different temperatures.

The geometry of a molecule is a critical factor in how it packs in a crystal lattice and how it interacts with other molecules. Understanding the conformational landscape of this compound is therefore important for predicting its physical properties and its suitability as a building block for larger structures.

Table 2: Hypothetical Conformational Analysis of this compound (Note: This table is illustrative and does not represent published data.)

| Dihedral Angle (C-Si-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 5.2 | Eclipsed conformation, high steric hindrance. |

| 45° | 0.0 | Staggered conformation, most stable arrangement. |

Theoretical Analysis of Gas Adsorption and Selectivity in Derived Porous Networks

This compound can serve as a building block for creating porous organic polymers or covalent organic frameworks. The properties of these materials for applications like gas storage and separation can be predicted and analyzed using theoretical methods. Grand Canonical Monte Carlo (GCMC) simulations are a common technique for this purpose. uniupo.it

In these simulations, a model of the porous network is constructed, and the interactions between various gas molecules (e.g., CO₂, CH₄, N₂) and the framework are calculated. This allows for the prediction of:

Gas Adsorption Isotherms: These plots show the amount of gas adsorbed by the material at different pressures and a constant temperature, which can be compared with experimental data. mdpi.com

Adsorption Capacity: The total amount of a specific gas that can be stored within the porous network.

Adsorption Selectivity: The preferential adsorption of one gas over another in a mixture. rsc.org This is a crucial parameter for gas separation applications. For example, the CO₂/N₂ selectivity is important for capturing carbon dioxide from flue gas. rsc.org

Isosteric Heat of Adsorption: This value indicates the strength of the interaction between the gas molecules and the porous material. A higher heat of adsorption suggests stronger binding.

Theoretical analysis can also reveal the specific sites within the porous network where gas molecules prefer to adsorb, providing insights into how the chemical functionality of the framework influences its adsorption properties. acs.org

Table 3: Hypothetical GCMC Simulation Results for a Porous Network Derived from this compound at 298 K and 1 bar (Note: This table is illustrative and does not represent published data.)

| Gas | Adsorption Capacity (mmol/g) | Isosteric Heat of Adsorption (kJ/mol) |

|---|---|---|

| CO₂ | 2.5 | 28 |

| CH₄ | 1.1 | 19 |

| N₂ | 0.4 | 12 |

| Calculated Selectivity | Value | |

| CO₂/N₂ | 6.25 |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Pathways for Highly Functionalized Analogues

The functionalization of Tetrakis(4-bromophenyl)silane is key to unlocking new material properties and applications. Research is actively pursuing novel synthetic routes to create highly functionalized analogues with tailored characteristics.

Traditional synthesis of this compound often involves the reaction of 1,4-dibromobenzene (B42075) with n-butyllithium and subsequent treatment with silicon tetrachloride. the-innovation.org Another approach utilizes the lithiation of 1-bromo-4-iodobenzene (B50087) followed by reaction with tetraethyl orthosilicate (B98303) (TEOS). scirp.org However, the focus is shifting towards more sophisticated post-synthesis modifications and the use of advanced coupling reactions to introduce a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are prominent in creating these functionalized analogues. researchgate.net For instance, Heck coupling has been employed to react this compound with 1,1′-divinylferrocene, yielding ferrocene-containing porous organic polymers (POPs). mdpi.com Similarly, Suzuki coupling is used to synthesize wide bandgap polymers for optoelectronic applications by reacting diphenylphosphine (B32561) oxide-substituted tetraphenylsilane (B94826) derivatives with other monomers. researchgate.net

Other notable coupling reactions being explored include Negishi and Murahashi polymerizations, which involve the preparation of organozinc or organolithium intermediates from this compound derivatives. A significant advancement is the use of dimer-type monomers (DTMs), such as 1,4-phenylenebis(tris(4-bromophenyl)silane), which are then polymerized through nickel(0)-catalyzed cross-coupling reactions to form porous aromatic frameworks (PAFs). the-innovation.org This strategy allows for the construction of more complex and potentially more porous materials. the-innovation.org

Furthermore, researchers are exploring the direct functionalization of the tetraphenylsilane core. For example, tetralithiation of this compound followed by reaction with triisopropyl borate (B1201080) and subsequent hydrolysis yields the corresponding tetraboronic acid derivative. researchgate.net This tetraboronic acid is a versatile precursor for a wide range of other tetrahedral building blocks through further Suzuki couplings. researchgate.net These novel synthetic pathways are paving the way for a new generation of silicon-based materials with precisely engineered properties.

Exploration of Expanded Application Domains for Silicon-Centric Materials

The unique tetrahedral structure and chemical versatility of this compound and its derivatives have led to their exploration in a growing number of high-performance applications, extending far beyond their initial use as simple chemical intermediates.

A primary application domain is in the creation of porous organic polymers (POPs) and porous aromatic frameworks (PAFs) . rsc.org These materials, synthesized via methods like Yamamoto-type Ullmann coupling of this compound, exhibit exceptionally high surface areas. the-innovation.orgrsc.org For example, PPN-4, a porous polymer network derived from this silane (B1218182), has a reported BET surface area of 6461 m²/g. mdpi.com This high porosity makes these materials excellent candidates for:

Gas Storage and Separation: They show high uptake capacities for gases like hydrogen, methane (B114726), and carbon dioxide. the-innovation.orgrsc.org The rigid, interconnected pore structures are ideal for capturing and storing these gases.

Adsorption of Toxic Vapors: The hydrophobicity and high surface area of these frameworks also enable the efficient adsorption of volatile organic compounds like benzene (B151609) and toluene. rsc.org

Another burgeoning application is in optoelectronics . Arylsilane derivatives are wide bandgap materials where the central silicon atom disrupts conjugation between the aryl units, leading to high singlet and triplet energy levels. rsc.org This property, combined with their inherent tetrahedral shape that hinders intermolecular interactions and promotes the formation of stable amorphous films, makes them highly suitable for: rsc.org

Organic Light-Emitting Diodes (OLEDs): Functionalized tetraphenylsilanes are used as host materials in electrophosphorescent devices. researchgate.netmdpi.com For instance, polymers incorporating diphenylphosphine oxide-functionalized tetraphenylsilane have been shown to improve electron injection and increase the efficiency of OLEDs. researchgate.net Their wide bandgap and high thermal stability are crucial for the performance and longevity of these devices. rsc.orgmdpi.com

The field of catalysis and sensing is also benefiting from these silicon-centric materials. The ability to functionalize the phenyl rings allows for the incorporation of catalytically active sites or sensing moieties.

Catalysis: Porous frameworks derived from tetraphenylsilane can be designed to have accessible catalytic sites, showing potential in heterogeneous catalysis. researchgate.net

Chemical Sensors: Conjugated porous polymers based on tetraphenylsilane have been developed as sensitive materials for detecting nitroaromatic compounds, which are common explosives. nih.gov These polymer nanoparticles exhibit efficient photoluminescence quenching upon interaction with nitroaromatics in aqueous solutions. nih.gov

Integration with Advanced Manufacturing Techniques for Material Fabrication

To fully realize the potential of materials derived from this compound, researchers are exploring their integration with advanced manufacturing techniques. These methods allow for the fabrication of materials into specific forms and architectures, which is crucial for their practical application.

One area of interest is the processing of porous polymers into usable formats. For example, PPN-4, a porous polymer network synthesized from this compound, has been densified by pressing the powder into pellets at high pressure (17,000 psi). scirp.org This process doubled the bulk density of the material and, interestingly, increased its microporosity, leading to improved methane uptake. scirp.org This demonstrates a straightforward yet effective fabrication method to shape these materials for applications like vehicular methane storage. scirp.org

More sophisticated techniques are also being employed. Suzuki-miniemulsion polymerization has been used to prepare conjugated porous polymer nanoparticles from anthracene (B1667546) and tetraphenylsilane-based monomers. nih.gov This method produces nanoparticles with sizes ranging from 10-40 nm, which facilitates their dispersion in aqueous media for sensing applications. nih.gov This represents a bottom-up approach to fabricating nanoscale materials with enhanced processability.

Looking forward, the integration of silicon-centric materials with techniques like additive manufacturing (3D printing) holds significant promise. numberanalytics.comamfg.ai While direct 3D printing of this compound-derived polymers is still an emerging area, the development of functionalized silane "inks" or resins could enable the layer-by-layer fabrication of complex, three-dimensional porous structures with precisely controlled architectures. This could revolutionize applications in custom catalysis, separation membranes, and tissue engineering scaffolds.

Furthermore, nanofabrication techniques, such as nanoimprint lithography and colloidal synthesis, could be used to pattern and assemble these materials at the nanoscale. numberanalytics.com For instance, creating ordered arrays of porous nanoparticles on a substrate could lead to highly sensitive and selective sensor devices. The synergy between the molecular design of this compound derivatives and the macro- to nano-scale control offered by advanced manufacturing is a key frontier for future research.

Computational Material Design and High-Throughput Screening for Tailored Performance

The vast number of potential functionalized analogues of this compound and the resulting materials makes experimental synthesis and testing a time-consuming and resource-intensive process. Consequently, computational material design and high-throughput screening are becoming indispensable tools for accelerating the discovery of new materials with tailored properties.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations , are being used to predict the properties of materials derived from tetrahedral building blocks. the-innovation.orgacs.org These simulations can provide insights into:

Structural Properties: Predicting pore sizes, surface areas, and crystal packing arrangements of porous organic frameworks. the-innovation.orgacs.org For example, DFT calculations have been used to determine the pore size distributions of PAF-3 and PAF-4, which are analogous to polymers derived from this compound. the-innovation.org

Electronic Properties: Calculating HOMO/LUMO energy levels and band gaps of materials for optoelectronic applications. mdpi.com This allows for the in-silico design of host materials for OLEDs with optimal energy level alignment for efficient charge injection and transport.

Adsorption Properties: Simulating the interaction of gas molecules (e.g., CO2, H2) with the porous frameworks to predict adsorption capacities and selectivities.

High-throughput screening (HTS) , both computational and experimental, is a powerful strategy for rapidly evaluating large libraries of potential materials. Computationally, algorithms can be developed to screen vast databases of virtual structures, predicting their properties and identifying the most promising candidates for synthesis. acs.org Experimentally, automated robotic systems can be used to synthesize and test arrays of materials in parallel. liverpool.ac.uk For example, a high-throughput workflow has been designed for the discovery of highly soluble porous organic cages, which could be adapted for screening derivatives of this compound. liverpool.ac.uk

The integration of machine learning with these screening methods is a particularly exciting frontier. Machine learning algorithms can be trained on existing experimental and computational data to learn structure-property relationships. These models can then be used to predict the properties of new, unsynthesized materials with high speed and accuracy, guiding experimental efforts towards the most promising candidates. amfg.ai This data-driven approach will be crucial for navigating the immense chemical space of functionalized tetraphenylsilanes and accelerating the development of next-generation materials for energy, environmental, and electronic applications.

Q & A

Q. What are the established synthetic routes for Tetrakis(4-bromophenyl)silane, and what are their critical reaction parameters?

this compound is typically synthesized via Ullmann coupling or nucleophilic substitution using silicon tetrachloride and 4-bromophenyl Grignard reagents. Key parameters include:

- Temperature : Reactions often proceed at elevated temperatures (80–120°C) under inert atmospheres.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are used in coupling reactions, as noted in MOF/COF synthesis workflows .

- Purification : Column chromatography or recrystallization from toluene/hexane mixtures is essential to isolate high-purity product .

Q. What characterization methods are critical for verifying the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms the absence of residual protons from precursors and validates the tetrahedral symmetry.

- FT-IR Spectroscopy : Identifies Si-C bonding (stretching modes ~500–600 cm⁻¹) and aryl bromine signatures .

- Elemental Analysis : Ensures stoichiometric ratios of Si, Br, and C .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption.

- Waste Disposal : Halogenated byproducts require segregation and professional hazardous waste management to avoid environmental contamination .

- PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate risks from skin/eye irritation .

Advanced Research Questions

Q. How does the tetrahedral geometry of this compound influence the porosity of derived polymers?

The tetrahedral structure promotes 3D crosslinking in frameworks like porous organic polymers (POPs) and covalent organic frameworks (COFs), resulting in:

- High Surface Areas : BET surface areas up to 6,461 m²/g in polymers like PPN-4 due to efficient pore formation .

- Pore Size Control : Adjusting reaction conditions (e.g., solvent polarity, temperature) tailors micropore (<2 nm) vs. mesopore (2–50 nm) distributions .

Q. What methodologies optimize the use of this compound in gas adsorption studies, particularly for CO₂?

Q. How can researchers resolve contradictions in reported surface areas for silane-derived polymers?

Discrepancies arise from synthetic variables :

- Catalyst Loading : Excess Pd(PPh₃)₄ may block pores, reducing surface area.

- Activation Protocols : Supercritical CO₂ drying preserves pore structure better than vacuum drying .

- Replicate Key Steps : Follow documented procedures (e.g., PPN-4 synthesis) with strict control of solvent purity and degassing .

Q. What advanced techniques characterize charge transport or electronic properties in silane-based frameworks?

- Solid-State ¹³C NMR : Probes local electronic environments and crosslinking density.

- Conductivity Measurements : Four-probe methods assess microscopic conductivity in hybrid materials (e.g., silicon nanostructures with conductive ligands) .

- UV-Vis/Near-IR Spectroscopy : Evaluates bandgap modifications in electroactive polymers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.